2-Chlorobenzo[d]oxazole-6-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-11-5-2-1-4(7(10)12)3-6(5)13-8/h1-3H,(H2,10,12) |
InChI Key |
TXFQQGJHMNCTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)OC(=N2)Cl |
Origin of Product |
United States |
Pre Clinical Biological and Pharmacological Investigations
Exploration of Anti-infective Potentials
The evaluation of a compound's anti-infective capabilities is a cornerstone of pre-clinical research, encompassing its effects against a wide range of pathogenic microorganisms.
Antibacterial Activities and Spectrum of Action
A thorough review of scientific databases and literature reveals a lack of specific studies investigating the antibacterial activities of 2-Chlorobenzo[d]oxazole-6-carboxamide. Consequently, data regarding its spectrum of action against Gram-positive and Gram-negative bacteria, including minimum inhibitory concentration (MIC) values, are not available. While research has been conducted on various other benzoxazole (B165842) derivatives, showing a range of antibacterial effects, these findings cannot be directly attributed to this compound. semanticscholar.orgresearchgate.netnih.govnih.govjocpr.com
Antifungal Activities
Similarly, there is no specific information in the reviewed literature detailing the in vitro or in vivo antifungal activities of this compound. Studies on related benzoxazole and carboxamide compounds have shown potential against various fungal pathogens, but specific data, such as MIC values against species like Candida albicans or Aspergillus niger, for the title compound have not been published. nih.govmdpi.comnih.gov
Antitubercular Efficacy
No dedicated studies on the antitubercular efficacy of this compound against Mycobacterium tuberculosis (H37Rv or other strains) were identified. The potential of the broader oxazole (B20620) class in tuberculosis research has been noted, but specific activity data for this compound remains uninvestigated in the available literature. nih.govnih.gov
Antiviral Properties, including SARS-CoV-2
An extensive search of the literature did not yield any studies focused on the antiviral properties of this compound. There is no published research evaluating its efficacy against any viruses, including SARS-CoV-2 or other coronaviruses.
Antiprotozoal Activities
Information regarding the antiprotozoal activity of this compound is absent from the current scientific literature. No studies have been published that assess its potential efficacy against protozoal parasites such as Plasmodium falciparum, Leishmania species, or Trypanosoma species. nih.gov
Evaluation of Anti-Oncogenic Effects
The potential of a compound to inhibit cancer cell growth is a critical area of pre-clinical investigation. However, a review of the literature indicates that this compound has not been specifically evaluated for its anti-oncogenic effects. There are no available studies reporting on its cytotoxicity against any human cancer cell lines (e.g., HCT116, MCF-7) or its mechanism of action as a potential anti-cancer agent. semanticscholar.orgresearchgate.netnih.govnih.gov
In Vitro Antiproliferative Activities against Cancer Cell Lines (e.g., HepG2, MCF-7)
No specific IC50 or GI50 data for this compound against HepG2, MCF-7, or other cancer cell lines were found in the reviewed literature.
Induction of Apoptosis and Cell Cycle Modulation in Cancer Models
Information detailing the effects of this compound on apoptotic pathways or cell cycle progression in cancer models is not available in the public domain.
Enzyme and Receptor Modulatory Activities
Inhibition of Kinases (e.g., VEGFR-2)
Specific inhibitory activity (e.g., IC50 values) of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or other kinases has not been reported in the available literature.
Cholinesterase Inhibition (AChE, BChE)
While various benzoxazole derivatives have been investigated as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), no specific inhibition data for this compound was located.
Monoamine Oxidase (MAO) Inhibition
The inhibitory effects of this compound on Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) are not documented in the reviewed scientific papers.
Cyclooxygenase (COX-2) Inhibition
Data pertaining to the selective inhibition of Cyclooxygenase-2 (COX-2) by this compound is not present in the available research.
Other Enzyme Inhibition Profiles
There is no specific information available in the reviewed scientific literature regarding the enzyme inhibition profile of this compound against enzymes other than those commonly associated with inflammation, diabetes, or oxidative stress. Studies on related compounds, such as various 2-aryl-6-carboxamide benzoxazole derivatives, have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases. nih.govresearchgate.net However, it remains to be experimentally determined whether this compound possesses similar or other enzyme-inhibiting capabilities.
Investigation of Anti-inflammatory and Analgesic Properties
Preclinical investigations into the anti-inflammatory and analgesic properties of this compound have not been reported in the available literature. The benzoxazole scaffold is a component of various compounds that have been explored for their potential to mitigate inflammation and pain. nih.govammanu.edu.jonih.gov Typically, such studies would involve in vivo models like carrageenan-induced paw edema or writhing tests to assess anti-inflammatory and analgesic efficacy, respectively. However, no such data has been published for this compound.
Antidiabetic Activity Research
There is a lack of published research on the potential antidiabetic activity of this compound. The broader class of benzoxazole and benzothiazole (B30560) derivatives has been a subject of interest in the context of developing new hypoglycemic agents. koreascience.krnih.govmdpi.com Investigations in this area would typically involve in vitro assays, such as α-glucosidase inhibition, and in vivo studies using animal models of diabetes to evaluate effects on blood glucose levels. To date, no such evaluations have been documented for this compound.
Antioxidant Activity Studies
The antioxidant potential of this compound has not been specifically evaluated in the accessible scientific literature. While some benzoxazole analogues have been investigated for their ability to scavenge free radicals, mdpi.com there are no reports detailing the antioxidant capacity of this particular compound. Standard assays to determine such activity would include methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The outcomes of such studies on this compound remain unknown.
Structure Activity Relationship Sar and Mechanistic Elucidation
Correlating Structural Modifications with Biological Potency
The biological activity of benzoxazole (B165842) derivatives is highly dependent on the nature and position of substituents on the core ring structure. Research on related compounds, such as 2-aryl-6-carboxamide benzoxazole derivatives, has demonstrated that modifications can significantly impact their therapeutic efficacy and selectivity. nih.govnih.govresearchgate.net
Impact of Substituents on Efficacy and Selectivity
In studies of broader benzoxazole series, the introduction of different chemical groups has been shown to modulate activity against various biological targets. For instance, in the context of cholinesterase inhibition, a key target in Alzheimer's disease research, the nature of the substituent at the 2-position of the benzoxazole ring plays a critical role in determining the inhibitory potential and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govresearchgate.net Similarly, in the realm of anticancer research, substitutions on the benzoxazole core have been shown to influence cytotoxicity against various cancer cell lines. najah.edunih.govnih.govnih.gov
Role of the 2-Chloro Moiety in Pharmacological Activity
The presence of a chlorine atom at the 2-position of the benzoxazole ring is anticipated to have a significant impact on the compound's electronic and steric properties, which in turn would influence its pharmacological activity. In related benzoxazole and naphthoxazole analogs, the inclusion of a chlorine atom has been associated with notable antiproliferative activity against human cancer cell lines. mdpi.com The chloro group is a well-known bioisostere for other functional groups and can influence a molecule's ability to cross cell membranes and bind to target proteins.
Influence of the 6-Carboxamide Group on Target Interactions
The carboxamide group at the 6-position is a key structural feature that likely plays a crucial role in mediating interactions with biological targets. This functional group is capable of forming hydrogen bonds, which are vital for the specific recognition and binding of a molecule to a protein's active site. In studies of related 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, the carboxamide moiety was found to be indispensable for their inhibitory activity against Staphylococcus aureus Sortase A. nih.gov Molecular docking studies of these related compounds have suggested that the carboxamide group is oriented towards key substructures of the target protein. nih.gov
Molecular and Cellular Mechanisms of Action
Identification of Molecular Targets
While specific molecular targets for 2-Chlorobenzo[d]oxazole-6-carboxamide have not been identified, the benzoxazole scaffold is present in compounds that target a wide range of proteins. Based on the activities of related analogs, potential targets could include:
Cholinesterases (AChE and BChE): Many benzoxazole derivatives have been investigated as inhibitors of these enzymes for the potential treatment of neurodegenerative diseases. nih.govnih.govresearchgate.netmdpi.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Some benzoxazole derivatives have been designed as inhibitors of this receptor, which is a key player in tumor angiogenesis. nih.govnih.gov
Sortase A: As mentioned previously, related benzoxazole carboxamides have shown inhibitory activity against this bacterial enzyme, suggesting potential as anti-infective agents. nih.gov
Binding Site Analysis (e.g., Catalytic Anionic Site, Peripheral Anionic Site for Cholinesterases)
For related benzoxazole derivatives that inhibit cholinesterases, detailed mechanistic studies have been performed. For example, some 2-aryl-6-carboxamide benzoxazole derivatives have been identified as mixed-type dual inhibitors of both AChE and BChE. nih.govnih.gov This indicates that they bind to both the catalytic active site and the peripheral anionic site of these enzymes simultaneously. nih.govnih.gov Molecular dynamics simulations of these related compounds have provided insights into their stable binding within the active gorges of the cholinesterase enzymes. nih.govnih.gov
Signal Transduction Pathway Modulation
While direct studies on this compound's impact on signal transduction are not extensively documented in publicly available research, the structural motifs of the molecule—a benzoxazole core linked to a carboxamide group—are present in numerous pharmacologically active agents known to modulate key cellular signaling cascades. Benzoxazole and its derivatives have been identified as privileged structures in medicinal chemistry, often associated with a wide array of biological activities that stem from their ability to interfere with specific signaling pathways.
One of the critical pathways potentially influenced by compounds with a benzoxazole-carboxamide scaffold is the one regulated by vascular endothelial growth factor receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and metastasis. The inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. For instance, novel benzoxazole-benzamide conjugates have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov These compounds have demonstrated significant cytotoxic activity against cancer cell lines, and mechanistic studies have shown that their mode of action involves the induction of apoptosis and the arrest of the cell cycle at the G2/M phase. nih.gov This suggests that this compound could potentially exert anti-proliferative effects by modulating the VEGFR-2 signaling pathway.
Another important signaling pathway that is often targeted by anti-inflammatory and anti-cancer agents is the cyclooxygenase-2 (COX-2) pathway. nih.gov The expression of COX-2 is upregulated in various types of cancers and inflammatory conditions. nih.gov The promoter of the COX-2 gene contains binding sites for several transcription factors, and its expression is regulated by signaling cascades involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). nih.gov Although direct evidence is lacking for this compound, isoxazole-carboxamide derivatives, which are structurally related, have been evaluated as COX inhibitors. nih.gov This suggests that the broader class of compounds to which this compound belongs may have the potential to modulate the COX-2 signaling pathway, thereby exerting anti-inflammatory or chemopreventive effects.
The following table summarizes the potential signal transduction pathway modulation by structurally related compounds.
| Compound Class | Target Pathway | Potential Effect | Reference |
| Benzoxazole-benzamide conjugates | VEGFR-2 signaling | Anti-proliferative, Apoptosis induction | nih.gov |
| Isoxazole-carboxamide derivatives | COX-2 signaling | Anti-inflammatory | nih.gov |
Protein-Ligand Interaction Studies
Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. For example, in the case of isoxazole-carboxamide derivatives designed as COX inhibitors, docking studies were instrumental in understanding their binding interactions with the active site of COX-1 and COX-2 enzymes. nih.gov These studies revealed that specific substitutions on the phenyl rings could orient the isoxazole (B147169) ring towards a secondary binding pocket, leading to ideal binding interactions with the COX-2 enzyme. nih.gov
Furthermore, protein-ligand interaction studies are not limited to target enzymes. The interaction of small molecules with plasma proteins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is also a critical aspect of their pharmacokinetic profile. Studies on carboxamide derivatives of amino acids have utilized techniques like ultrasonic interferometry and fluorescence quenching to investigate their binding to BSA. researchgate.net These studies help in determining the binding affinity and understanding the forces that govern the interaction, such as hydrogen bonding and van der Waals forces. researchgate.net
In the context of antiviral drug discovery, X-ray crystallographic screening of a library of compounds against the papain-like protease (PLpro) of SARS-CoV-2 identified several hydrazone and thiosemicarbazone compounds that bind to the protein. frontiersin.org These studies provided detailed atomic-level information on the interactions, including hydrogen bonds and C-H···π interactions, which are crucial for the stability of the protein-ligand complex. frontiersin.org Such detailed structural information is invaluable for the rational design of more potent and selective inhibitors.
The table below illustrates the types of protein-ligand interaction studies conducted on related compound classes.
| Compound Class | Protein Target | Method | Key Findings | Reference |
| Isoxazole-carboxamide derivatives | COX-1/COX-2 | Molecular Docking | Identified key binding interactions and structural features for selectivity. | nih.gov |
| Carboxamide derivatives of amino acids | Bovine Serum Albumin (BSA) | Ultrasonic Interferometry, Fluorescence Quenching | Determined binding affinity and characterized interaction forces. | researchgate.net |
| Hydrazones and Thiosemicarbazones | SARS-CoV-2 PLpro | X-ray Crystallography | Revealed detailed atomic-level interactions in the binding site. | frontiersin.org |
| Benzoxazole-benzamide conjugates | VEGFR-2 | Molecular Docking | Predicted binding modes and docking scores correlated with biological activity. | nih.gov |
Computational Approaches in the Design and Analysis of 2 Chlorobenzo D Oxazole 6 Carboxamide
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Chlorobenzo[d]oxazole-6-carboxamide, docking studies are crucial for predicting its binding affinity and mode of interaction with various biological targets.
Research on related benzoxazole (B165842) derivatives has demonstrated the utility of this approach. For instance, docking studies on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives identified potential inhibitors of Staphylococcus aureus Sortase A. nih.govresearchgate.net These studies revealed that the benzoxazole core tends to lie within a hydrophobic pocket of the enzyme, while the carboxamide group orients towards specific loops in the protein structure, forming key interactions. nih.govresearchgate.net Similarly, in the pursuit of anticancer agents, molecular docking has been used to investigate the binding of benzoxazole derivatives to targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.org The docking poses often show the benzoxazole ring interacting with the hinge region of the kinase domain, a common feature for kinase inhibitors. nih.govnih.gov
Key interactions typically identified in docking studies of benzoxazole carboxamides include:
Hydrogen Bonds: The carboxamide group and the oxazole (B20620) nitrogen are common sites for forming hydrogen bonds with amino acid residues in the target's active site. nih.gov
Hydrophobic Interactions: The aromatic benzoxazole ring system frequently engages in hydrophobic interactions with nonpolar residues of the protein. nih.govresearchgate.net
Electrostatic Interactions: The distribution of charge on the molecule can lead to favorable electrostatic interactions with the target protein. researchgate.net
These predictive studies help rationalize the structure-activity relationships (SAR) observed in laboratory experiments and guide the design of new analogs with improved binding affinity and selectivity. ymerdigital.com For this compound, the chlorine atom would be expected to influence the electronic properties and potentially form halogen bonds or other specific interactions within the binding pocket.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| S. aureus Sortase A | Ala118, Val166, Val168, Val169, Ile182 | Hydrophobic Pocket | nih.gov, researchgate.net |
| VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonding | nih.gov |
| Thymidylate Synthase | Not specified | General Affinity | ijpsdronline.com |
| COX-2 | Not specified | Hydrophobic Pocket, H-bonding | nih.gov, researchgate.net |
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations are used to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon ligand binding.
For benzoxazole and related heterocyclic structures, MD simulations have been employed to validate docking results. rsc.orgnih.gov A key metric used in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone and the ligand's position from their initial docked conformation. A stable RMSD value over the simulation time (e.g., fluctuating between 1.0 and 2.0 Å) suggests that the ligand remains stably bound within the active site. nih.govnih.gov
| Compound Class | Simulation Finding | Key Metric | Reference |
| 6-hydroxybenzothiazole-2-carboxamides | Stable binding to MAO-B receptor | RMSD fluctuation between 1.0-2.0 Å | nih.gov, nih.gov |
| Benzofuran-1,3,4-oxadiazoles | Stable protein-ligand complexes | Constant H-bonds (2-10) | nih.gov |
| Carbothioamide derivatives | Stable binding to b-CA II and 15-LOX | Stable ligand binding | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
For benzoxazole and benzimidazole (B57391) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. rsc.orgresearchgate.net These studies generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity. rsc.orgresearchgate.net For example, a QSAR study on 6-amide-2-aryl benzoxazole/benzimidazole derivatives as VEGFR-2 inhibitors showed that both steric and electrostatic fields are critical for inhibitory activity. researchgate.net
The statistical robustness of a QSAR model is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). rsc.orgnih.gov A good predictive model will have high values for these parameters. nih.gov Such models can guide the structural modification of this compound to enhance its desired biological activity by indicating optimal positions for adding or modifying substituents based on their physicochemical properties. researchgate.netnih.gov
| Compound Series | QSAR Method | Key Finding/Model Statistic | Reference |
| 6-hydroxybenzothiazole-2-carboxamides | COMSIA | q² = 0.569, r² = 0.915 | nih.gov, nih.gov |
| Benzoxazole derivatives (Anticancer) | CoMFA & CoMSIA | Good predictability for HepG2, HCT-116, MCF-7 cell lines | rsc.org |
| 6-amide-2-aryl benzoxazole/benzimidazole derivatives | Topomer CoMFA & HQSAR | q² = 0.646/0.659, r² = 0.871/0.867 | researchgate.net |
| Benzimidazole derivatives (Antifungal) | MLR | Lipophilicity (logP), dipole moment (DM), and surface area (SAG) govern activity | nih.gov |
In Silico Screening for Novel Biological Activities
In silico or virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method can be used to discover novel biological activities for existing compounds or scaffolds like this compound.
By docking the structure of this compound against a panel of different biological targets (e.g., various enzymes, receptors, or ion channels), researchers can generate hypotheses about new therapeutic applications. For instance, in silico screening of benzoxazole–thiazolidinone hybrids identified them as potential inhibitors of SARS-CoV-2 proteases, suggesting a possible antiviral application for the benzoxazole scaffold. nih.gov Similarly, virtual screening has been used to design new benzoxazole derivatives as potential anticancer agents by targeting proteins involved in cancer cell proliferation and survival. researchgate.net This approach is a time- and cost-effective strategy to repurpose compounds or to find new leads for diseases with unmet medical needs. researchgate.net
ADME Prediction for Lead Optimization
For a compound to be a successful drug, it must not only be active against its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction is a critical part of the lead optimization process, helping to identify and filter out compounds with poor pharmacokinetic profiles early in development. nih.govrsc.org
Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. mdpi.com Drug-likeness is often assessed using rules like Lipinski's Rule of Five and Veber's rule. nih.govresearchgate.net Studies on benzothiazole (B30560) and benzimidazole derivatives, which are structurally related to benzoxazoles, have shown that in silico tools can effectively predict their drug-like properties. nih.govnih.govresearchgate.net For example, ADME predictions for a series of 2-hydroxy benzothiazole-based derivatives indicated that most compounds had good predicted absorption and bioavailability. nih.govresearchgate.net Applying these predictive models to this compound would provide valuable insights into its potential as a drug candidate and guide any necessary structural modifications to improve its pharmacokinetic profile. researchgate.netmdpi.com
| Property Predicted | Tool/Rule | Finding for Related Compounds | Reference |
| Drug-Likeness | Lipinski's Rule of Five | Benzothiazole-oxadiazole derivatives comply with the rule. | nih.gov, researchgate.net |
| Bioavailability/Absorption | Veber's Rule | Benzothiazole-oxadiazole derivatives show good intestinal absorption. | nih.gov, researchgate.net |
| Solubility/Permeability | BOILED-Egg model | Benzimidazole ligands are predicted to have good gastrointestinal absorption. | mdpi.com |
| General ADME | QikProp / SwissADME | Calculated properties for benzoxazole derivatives were in a permissible range. | researchgate.net, mdpi.com |
Future Perspectives and Emerging Research Directions
Development of Novel 2-Chlorobenzo[d]oxazole-6-carboxamide Analogues with Improved Biological Profiles
The development of new analogues of this compound is a primary focus for improving therapeutic efficacy. Research has consistently shown that the biological activity of benzoxazole (B165842) derivatives is highly dependent on the substitution patterns around the core ring structure. humanjournals.com The strategic modification of this scaffold is crucial for creating next-generation compounds with enhanced potency and selectivity. humanjournals.com
Key strategies in the development of novel analogues include:
Modification at the 2-position: The chlorine atom at the 2-position is a reactive site suitable for introducing various functional groups. Replacing the chloro group with different substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins.
Derivatization of the 6-carboxamide group: The amide functional group at the 6-position offers a prime location for chemical modification. Synthesizing a series of derivatives by varying the amine component of the carboxamide can impact the molecule's solubility, cell permeability, and interaction with biological targets.
The goal of these modifications is to develop compounds that not only have stronger interactions with their intended biological targets but also possess improved pharmacokinetic profiles, leading to more effective and potentially safer therapeutic agents.
Table 1: Influence of Substituents on the Biological Activity of Benzoxazole Derivatives
| Position of Substitution | Substituent Type | Observed Impact on Biological Profile | Therapeutic Area | Reference |
|---|---|---|---|---|
| Position 5 | Electron-withdrawing groups (e.g., -NO2, -Cl) | Plays an important role in significant acetylcholinesterase and butyrylcholinesterase inhibitory activities. | Anti-Alzheimer's | nih.gov |
| Position 3 and 4 (of a phenyl ring attached to the core) | Methoxy group (-OCH3) | Generally exhibits higher antiproliferative activity compared to unsubstituted analogues. | Anticancer | researchgate.net |
| Position 5 | Lipophilic groups / Sulfonyl derivatives | Prone to lipophilic action, leading to promising anti-inflammatory activity. | Anti-inflammatory | humanjournals.com |
| N-2 of a linked pyrazolinone | Various substitutions | Absence of substitution shows poor anti-proliferative activity compared to substituted analogues. | Anticancer | ijresm.com |
Exploration of New Therapeutic Areas
While the benzoxazole scaffold is well-established in several therapeutic domains, ongoing research continues to uncover its potential in new areas. Analogues derived from the this compound framework are promising candidates for investigation against a variety of diseases, driven by the diverse biological activities reported for the benzoxazole class. ijresm.comnih.govwisdomlib.org
Anticancer Activity: Benzoxazole derivatives have been extensively studied for their potent anticancer properties. ajphs.comresearchgate.net They have been shown to act through various mechanisms, including the inhibition of crucial enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in tumor angiogenesis. nih.gov Novel series of benzoxazole-benzamide conjugates have displayed excellent cytotoxic activity against human colon (HCT-116) and breast (MCF-7) cancer cell lines. nih.gov The structural versatility of the benzoxazole nucleus allows for the design of compounds that can selectively target tumor cells, offering a promising avenue for developing more effective and less toxic cancer therapies. ijresm.com
Neurodegenerative Diseases: There is a growing interest in benzoxazole derivatives for the treatment of neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Alzheimer's is a complex disease, and multi-target drugs are considered an advanced therapeutic strategy. nih.gov Benzoxazole-based compounds have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes directly implicated in the progression of Alzheimer's. nih.govmdpi.com For instance, certain benzoxazole-oxadiazole hybrids were found to be more potent than the standard drug Donepezil in inhibiting these enzymes. nih.gov This suggests that derivatives of this compound could be developed as potential anti-Alzheimer's agents.
Antimicrobial Applications: The rise of multidrug-resistant infections necessitates the development of new antimicrobial agents. nih.gov Benzoxazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govwisdomlib.orgresearchgate.net Some synthesized compounds have shown antimicrobial efficacy comparable or superior to standard drugs like ofloxacin (B1677185) and fluconazole (B54011). nih.gov The benzoxazole core is also being explored in agricultural applications as a scaffold for new antibacterial and antifungal agents to protect crops. mdpi.com
Table 2: Therapeutic Applications and Targets of Benzoxazole Derivatives
| Therapeutic Area | Biological Target / Mechanism | Example Finding | Reference |
|---|---|---|---|
| Anticancer | VEGFR-2 Inhibition, Apoptosis Induction | Benzoxazole-benzamide conjugates showed potent VEGFR-2 inhibitory activity and induced cell cycle arrest in cancer cells. | nih.gov |
| Anticancer | Anti-proliferative Activity | Benzoxazole-combrestatin derivatives were found to be highly potent against breast (MCF-7) and lung (A-549) cancer cell lines. | ijresm.com |
| Anti-Alzheimer's Disease | AChE and BuChE Inhibition | Hybrid benzoxazole-oxadiazole analogues demonstrated more potent inhibition of AChE and BuChE than the standard drug Donepezil. | nih.gov |
| Antimicrobial | Antibacterial and Antifungal Activity | Certain benzoxazole derivatives exhibited potent activity against S. aureus, with efficacy comparable to the antibiotic ciprofloxacin. | wisdomlib.org |
| Antimicrobial | Broad-Spectrum Activity | Synthesized analogues showed better antimicrobial activity than standards ofloxacin and fluconazole against various bacterial and fungal strains. | nih.gov |
| Antidepressant | 5-HT1A and 5-HT2A Receptor Binding | A series of benzoxazole-containing derivatives exhibited high affinities for serotonin (B10506) receptors and showed marked antidepressant-like activity. | nih.gov |
Integration of Advanced Experimental and Computational Methodologies
Modern drug discovery relies heavily on the synergy between advanced experimental techniques and powerful computational tools. The development of this compound analogues is significantly accelerated by these methodologies, which allow for more rational design and efficient synthesis. researchgate.netacs.org
Advanced Synthesis Techniques: Traditional methods for synthesizing benzoxazole derivatives are often being replaced by more efficient and environmentally friendly approaches. acs.org These include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve product yields. researchgate.net
Novel Catalysts: The use of heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, allows for high-yield synthesis under solvent-free conditions and offers the advantage of catalyst recyclability. acs.orgnih.gov
Green Chemistry Approaches: Methods using non-toxic reagents and solvents, such as the direct synthesis of benzoxazoles in alcoholic solvents without an exogenous acid or base, are gaining prominence. bath.ac.uk
Computational and In Silico Methods: Computational chemistry has become indispensable for predicting the properties of new molecules before they are synthesized. Key methods applied to benzoxazole research include:
Molecular Docking: This technique predicts the binding orientation and affinity of a ligand (the benzoxazole derivative) to its target protein, providing insights into the mechanism of action. nih.govnih.gov
Density Functional Theory (DFT): DFT studies are used to model the molecular structure and electronic properties of compounds, helping to understand their reactivity and stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of potency for newly designed analogues. mdpi.com
These integrated approaches create a powerful cycle of design, synthesis, and testing, allowing researchers to rapidly identify the most promising candidates for further development. nih.gov
Table 3: Advanced Methodologies in Benzoxazole Research
| Methodology | Category | Application in Benzoxazole Drug Discovery | Reference |
|---|---|---|---|
| Molecular Docking | Computational | To study binding interactions with therapeutic targets like AChE, BuChE, and COVID-19 main protease. | nih.govnih.gov |
| Density Functional Theory (DFT) | Computational | Modeling of molecular structure and determination of thermochemical properties in the ground state. | nih.govresearchgate.net |
| QSAR Studies | Computational | Designing new derivatives and predicting their biological activity based on structural features. | mdpi.com |
| Microwave-assisted Synthesis | Experimental | To achieve rapid and efficient synthesis of benzoxazole derivatives with high yields. | researchgate.net |
| Use of Novel Catalysts (e.g., Ionic Liquids) | Experimental | Facilitating solvent-free, high-yield reactions with recyclable catalysts for greener synthesis. | acs.orgnih.gov |
Challenges and Opportunities in Benzoxazole-Based Drug Discovery
Despite the immense potential of the benzoxazole scaffold, its journey from a promising lead compound to a marketed drug is fraught with challenges. However, these challenges also present significant opportunities for innovation in medicinal chemistry.
Challenges:
Selectivity and Toxicity: A primary challenge is to design compounds that are highly selective for their intended biological target to minimize off-target effects and reduce toxicity. ijresm.comajphs.com
Physicochemical Properties: Issues such as poor water solubility can hinder the bioavailability and in vivo efficacy of otherwise potent compounds. nih.gov
Drug Resistance: For antimicrobial and anticancer agents, the development of resistance by pathogens and cancer cells is a persistent threat that requires the continuous innovation of new compounds with novel mechanisms of action. researchgate.net
Synthetic Complexity: While new methods are emerging, the synthesis of complex, multi-substituted benzoxazole derivatives can still be challenging and resource-intensive. acs.orgnih.gov
Opportunities:
Structural Versatility: The benzoxazole ring is stable and readily modified at multiple positions, providing a vast chemical space for exploration and optimization. rsc.orgmdpi.com This adaptability is a major advantage in developing drugs for a wide range of diseases. researchgate.net
Privileged Scaffold: The recurring appearance of the benzoxazole motif in biologically active compounds marks it as a "privileged scaffold." This suggests an inherent ability to interact favorably with a variety of biological targets, making it a reliable starting point for drug discovery programs. nih.gov
Multi-Target Agents: The complexity of diseases like cancer and Alzheimer's creates an opportunity for developing single chemical entities that can modulate multiple targets simultaneously. The benzoxazole scaffold is well-suited for this multi-target approach. nih.govmdpi.com
New Technologies: Advances in high-throughput screening, computational chemistry, and synthetic methodologies are continuously creating new opportunities to overcome traditional challenges in drug discovery, making the development of benzoxazole-based therapeutics more efficient and successful. matilda.scienceresearchgate.net
The future of this compound and its derivatives lies in systematically addressing these challenges while capitalizing on the inherent opportunities of the benzoxazole core. Continued interdisciplinary research will be key to unlocking the full therapeutic potential of this important class of compounds.
Q & A
Q. Basic
- 1H-NMR : Aromatic protons (δ 7.2–8.0 ppm) and alkyl groups (e.g., -CH2- at δ 3.33 ppm) confirm substitution patterns .
- 13C-NMR : Carbonyl signals (δ ~170 ppm) and aromatic carbons (δ 120–150 ppm) verify the oxazole and carboxamide moieties .
- HRMS : Exact mass matching (e.g., [M+H]+ calculated: 371.1760; found: 371.1781) ensures molecular formula accuracy .
How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?
Q. Advanced
- Core modifications : Replace the oxazole with thiazole (e.g., JSF-4298) to assess heterocycle impact on bioactivity .
- Substituent variation : Systematically alter carboxamide groups (e.g., diethyl vs. dipropyl) and aryl substituents (e.g., biphenyl vs. naphthyl) to map activity trends .
- Phenotypic screening : Link chloride response phenotypes (e.g., in Mtb inhibition assays) to structural features to prioritize analogs .
How can contradictory bioactivity data across studies be resolved?
Q. Advanced
- Standardize assays : Ensure consistent experimental conditions (e.g., enzyme concentrations, incubation times) when comparing inhibitory effects on targets like acetylcholinesterase .
- Control for impurities : Use HPLC to verify compound purity (>95%) and rule out side products (e.g., unreacted intermediates) as confounding factors .
- Cross-validate models : Compare in vitro enzyme inhibition data with cellular assays (e.g., macrophage infection models) to confirm mechanistic relevance .
What are common impurities in the synthesis of this compound, and how are they characterized?
Q. Basic
- Unreacted intermediates : Residual 2-chlorobenzo[d]oxazole detected via TLC (Rf comparison) or GC-MS .
- Byproducts : Over-chlorinated species (e.g., dichloro derivatives) identified by HRMS deviations (>5 ppm mass error) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound, with yields >90% when optimized .
What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
Q. Advanced
- Electrophilicity : The C2 chloride’s activation by the electron-withdrawing oxazole ring facilitates displacement by amines (e.g., piperazine) under mild conditions .
- Steric effects : Bulky carboxamide groups at C6 reduce substitution rates at C2; kinetic studies (e.g., monitoring by 19F-NMR) quantify these effects .
- Solvent influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) stabilize intermediates .
How do substituents on the carboxamide group affect solubility and bioactivity?
Q. Advanced
- Alkyl chains : Dipropyl groups (Compound 15) increase lipophilicity (logP >3) but reduce aqueous solubility, impacting cellular uptake .
- Aromatic vs. aliphatic : Biphenyl substituents (Compound 15) enhance π-π stacking with enzyme active sites, improving acetylcholinesterase inhibition (IC50 <1 µM) .
- Polar groups : Morpholino derivatives (Compound 24) introduce hydrogen-bonding capacity, balancing solubility and target affinity .
What safety precautions are critical when handling intermediates in this compound synthesis?
Q. Basic
- Chlorinated intermediates : Use fume hoods and PPE (gloves, goggles) to avoid exposure to volatile chlorinated species (e.g., 2-chlorobenzyl chloride) .
- Toxic byproducts : Monitor for genotoxic impurities (e.g., alkylating agents) via LC-MS and adhere to waste disposal protocols for halogenated waste .
- Storage : Store light-sensitive intermediates (e.g., aldehydes) at 0–6°C in amber vials to prevent degradation .
How can computational modeling predict the binding mode of this compound to biological targets?
Q. Advanced
- Docking studies : Use software (e.g., AutoDock Vina) to simulate interactions with acetylcholinesterase’s catalytic triad (His447, Glu334) .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify critical binding residues .
- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity to design optimized analogs .
What strategies integrate phenotypic screening with target identification for this compound?
Q. Advanced
- Chemical proteomics : Use photoaffinity probes to capture interacting proteins in Mtb-infected macrophages .
- CRISPR-Cas9 knockouts : Validate target engagement by assessing resistance in strains lacking putative targets (e.g., chloride transporters) .
- Metabolomics : Track intracellular metabolite changes (e.g., ATP depletion) to infer mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
